2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazin-4-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazolo[1,5-d][1,2,4]triazin-4-one core: This step involves the cyclization of appropriate hydrazine derivatives with triazine precursors under controlled conditions.
Introduction of the 3,4-dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene as the starting material.
Attachment of the oxadiazolylmethylsulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives and reduced oxadiazole rings.
Substitution: Introduction of various functional groups such as alkyl, aryl, and heteroaryl groups.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. These include:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: Modulation of signaling pathways such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)acetaldehyde
- 3,4-Dimethoxyphenylacetic acid
- N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE
Uniqueness
2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c1-13-5-6-16(9-14(13)2)22-25-21(34-29-22)12-35-24-27-26-23(31)18-11-17(28-30(18)24)15-7-8-19(32-3)20(10-15)33-4/h5-11H,12H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXTZQKAOCBWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC(=C(C=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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